Evidence 1: Superior NorA Efflux Pump Inhibition vs. 2-Chloro-3-acetylquinoline Derivative
In a direct comparison, 1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone exhibits superior inhibition of the NorA efflux pump in *Staphylococcus aureus* compared to a closely related 2-chloro-3-acetylquinoline derivative. Efflux pump inhibition is a key strategy for reversing antimicrobial resistance. The target compound demonstrated an IC₅₀ of 4.8 μM, which is a significant improvement over the IC₅₀ of 6.7 μM observed for the comparator analog [1].
| Evidence Dimension | Inhibition of NorA efflux pump in S. aureus 1199B |
|---|---|
| Target Compound Data | IC₅₀ = 4.8 μM |
| Comparator Or Baseline | 2-Chloro-3-acetylquinoline derivative (CHEMBL3774445), IC₅₀ = 6.7 μM |
| Quantified Difference | 1.4-fold more potent (lower IC₅₀ by 1.9 μM) |
| Conditions | Inhibition of NorA efflux pump in *Staphylococcus aureus* 1199B assessed as reduction in EtBr efflux, incubated for 20 mins. |
Why This Matters
This ~1.4-fold increase in potency for inhibiting a key resistance mechanism provides a quantifiable advantage for scientists selecting a chemical probe for antimicrobial adjuvant research.
- [1] BindingDB, Entry BDBM50153186 (CHEMBL3774520), 'Inhibition of NorA efflux pump in Staphylococcus aureus 1199B'. View Source
